4-[(4-Methylphenyl)ethynyl]benzonitrile
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Overview
Description
4-[(4-Methylphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C16H11N It is a derivative of benzonitrile, featuring an ethynyl group and a methylphenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Base: Triethylamine or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-[(4-Methylphenyl)ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)ethynyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Lacks the methyl group on the phenyl ring, resulting in different chemical properties and reactivity.
4-Methylbenzonitrile:
Benzonitrile: The parent compound, simpler in structure and less versatile in chemical reactions.
Uniqueness
4-[(4-Methylphenyl)ethynyl]benzonitrile is unique due to the presence of both the ethynyl and methylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and applications.
Properties
CAS No. |
62856-06-8 |
---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H11N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11H,1H3 |
InChI Key |
VOVVWXDKQIHWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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